1-(3-Phenylpropyl)cyclopropan-1-ol
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Overview
Description
1-(3-Phenylpropyl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring attached to a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with cyclopropanol under basic conditions. Another method includes the use of carbenes or carbenoids to form the cyclopropane ring from alkenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives
Scientific Research Applications
1-(3-Phenylpropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-(3-Phenylpropyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds:
Cyclopropylmethanol: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Cyclopropylbenzene: Contains a cyclopropane ring attached directly to a benzene ring, differing in its chemical behavior and uses.
Spirocyclopropanes: Feature a cyclopropane ring fused to another ring system, exhibiting unique properties and applications
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-phenylpropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
CDKYBPMSPLEUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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